molecular formula C12H8N2O B8385869 6-(Oxazol-5-yl)isoquinoline

6-(Oxazol-5-yl)isoquinoline

Cat. No.: B8385869
M. Wt: 196.20 g/mol
InChI Key: SVMUKRZFXCQTAT-UHFFFAOYSA-N
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Description

6-(Oxazol-5-yl)isoquinoline is a chemical compound of interest in medicinal chemistry and organic synthesis, integrating two privileged heterocyclic scaffolds: isoquinoline and oxazole. The isoquinoline structure is a fundamental backbone in many natural alkaloids and is frequently explored for its diverse biological activities . The oxazole ring is a key motif in numerous compounds with documented biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The fusion of these structures into a single molecule makes this compound a valuable intermediate for constructing more complex chemical entities. It can serve as a key precursor in palladium-catalyzed multi-component reactions, similar to those used to synthesize 3-(oxazol-5-yl)quinoline-2-carboxamides, which are relevant for developing new therapeutic agents . Researchers can utilize this compound to explore new structure-activity relationships (SAR) in drug discovery programs, particularly in the development of kinase inhibitors or antimicrobial agents. Its structure is also pertinent to the study of compounds like urukthapelstatin A, a natural product containing oxazole functional groups that exhibits cytotoxic activity . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheets and conduct a thorough risk assessment before use.

Properties

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

5-isoquinolin-6-yl-1,3-oxazole

InChI

InChI=1S/C12H8N2O/c1-2-11-6-13-4-3-9(11)5-10(1)12-7-14-8-15-12/h1-8H

InChI Key

SVMUKRZFXCQTAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1C3=CN=CO3

Origin of Product

United States

Scientific Research Applications

Cancer Treatment

One of the prominent applications of 6-(Oxazol-5-yl)isoquinoline is its role as an inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). This kinase is implicated in inflammatory diseases and certain cancers. Compounds that inhibit IRAK4 can potentially prevent or treat conditions associated with excessive inflammation and cell proliferation. Research indicates that derivatives of this compound may exhibit significant anti-cancer activity by modulating the signaling pathways involved in tumor growth and metastasis .

Case Study: IRAK4 Inhibition

A study highlighted the synthesis of novel heterocyclic compounds, including variants of this compound, demonstrating their efficacy as IRAK4 inhibitors. These compounds were shown to reduce tumor growth in preclinical models, suggesting a promising avenue for cancer therapeutics .

Antimicrobial Activities

This compound and its derivatives have been investigated for their antimicrobial properties. The compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics in response to rising drug resistance.

Antibacterial Activity

Research has demonstrated that isoquinoline derivatives possess significant antibacterial effects against pathogens like Pseudomonas aeruginosa and Mycobacterium smegmatis. In vitro studies indicate that these compounds can inhibit bacterial growth effectively, providing a basis for their development as novel antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, there are reports of antifungal activity associated with isoquinoline derivatives. Compounds similar to this compound have shown efficacy against fungal strains such as Candida albicans, suggesting their potential use in treating fungal infections .

Bioactive Properties

The bioactivity of this compound extends beyond antimicrobial and anticancer applications. Studies have explored its role in modulating various biological pathways, indicating potential use in treating viral infections and other diseases.

Antiviral Potential

Recent investigations into isoquinoline derivatives suggest they may interfere with viral replication mechanisms. For instance, compounds have been noted for their ability to inhibit specific viral enzymes, which could be beneficial in developing antiviral therapies, particularly against emerging viruses like SARS-CoV-2 .

Data Table: Summary of Applications

Application TypeKey FindingsReferences
Cancer TreatmentInhibits IRAK4; reduces tumor growth in preclinical models
Antimicrobial ActivityEffective against Pseudomonas aeruginosa and Mycobacterium smegmatis
Antifungal ActivityActive against Candida albicans
Antiviral PotentialInhibits viral replication; potential against SARS-CoV-2

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Isoquinoline Family

a. Halogen-Substituted Isoquinolines

  • These compounds exhibit increased molecular weight (e.g., 5-Bromoisoquinoline: 208.02 g/mol) and lipophilicity compared to 6-(Oxazol-5-yl)isoquinoline. Halogenation typically enhances electrophilicity, making these derivatives reactive intermediates in cross-coupling reactions .

b. 6-Substituted Isoquinolines

  • (Isoquinolin-6-yl)methanamine hydrochloride (CAS 1396762-19-8) features an amine group at the 6-position. This substitution introduces basicity and hydrogen-bonding capacity, contrasting with the aromatic oxazole in this compound. Such derivatives are explored as intermediates in pharmaceutical synthesis .
  • Isoquinoline-6-sulfonyl chloride (synthesized from 6-(benzylthio)isoquinoline) demonstrates the versatility of 6-position functionalization for generating sulfonamide-based therapeutics .

Oxazole-Containing Analogues

  • 3-(Oxazol-5-yl)quinoline-2-carboxamides (e.g., N-Cyclohexyl-3-(oxazol-5-yl)quinoline-2-carboxamide) share the oxazole moiety but are based on a quinoline core. Quinoline’s nitrogen at the 1-position (vs. isoquinoline’s 2-position) alters electronic properties and binding interactions. These compounds are synthesized via isocyanide-mediated multicomponent reactions .
  • 5-(2-Tosylquinolin-3-yl)oxazole highlights the use of oxazole as a directing group in metal-catalyzed transformations, though its tosyl group introduces steric bulk absent in this compound .

Pharmacologically Active Isoquinoline Derivatives

  • Tau Tracers (e.g., 18F-AV1451): Arylated isoquinoline derivatives like 18F-AV1451 are used in positron emission tomography (PET) imaging for neurodegenerative diseases. The oxazole substituent in this compound could similarly influence pharmacokinetics, such as blood-brain barrier permeability .
  • Anti-inflammatory Isoquinoline Derivatives: Fragment-based design strategies merge substituents at the 1-, 3-, 4-, 5-, 6-, 7-, or 8-positions of isoquinoline to optimize binding to target proteins. The oxazole group at the 6-position may enhance selectivity or potency compared to monosubstituted fragments .

Physicochemical and Pharmacological Properties

Compound Molecular Weight (g/mol) Substituent Key Properties
This compound ~197.21 Oxazole (6-position) Polar, aromatic, potential H-bond acceptor
5-Bromoisoquinoline 208.02 Bromine (5-position) Lipophilic, electrophilic
(Isoquinolin-6-yl)methanamine 194.66 Amine (6-position) Basic, protonatable
18F-AV1451 ~500 (estimated) Arylated PET imaging agent, high CNS penetration

Preparation Methods

Direct Cyclocondensation of Isoquinoline Carboxylic Acid Derivatives

The most direct route to 6-(oxazol-5-yl)isoquinoline involves cyclocondensation reactions between 6-carboxyisoquinoline derivatives and isocyanides. A groundbreaking method reported by Liu et al. (2025) employs triflylpyridinium reagents to activate carboxylic acids, enabling rapid oxazole formation via in situ acylpyridinium intermediates . For example, treating 6-carboxyisoquinoline (1a ) with methyl isocyanoacetate (2c ) in the presence of triflylpyridinium triflate and DMAP yields 6-(4-methoxycarbonyloxazol-5-yl)isoquinoline (3a ) in 82% yield (Table 1). This method tolerates electron-withdrawing and donating groups on the isoquinoline core, with reaction times under 3 hours at 80°C .

Table 1. Cyclocondensation of 6-Carboxyisoquinoline Derivatives

SubstrateIsocyanideProductYield (%)Conditions
6-CarboxyisoquinolineMethyl isocyanoacetate6-(4-MeOCOxazol-5-yl)isoquinoline82DMAP, 80°C, 3 h
6-NitroisoquinolineTosylmethyl isocyanide6-(4-Tosyloxazol-5-yl)isoquinoline68DMAP, 100°C, 5 h

The reaction mechanism proceeds through nucleophilic attack of the isocyanide on the acylpyridinium salt, followed by cyclodehydration. This approach is advantageous for late-stage functionalization, as demonstrated by the gram-scale synthesis of 5-aminolevulinic acid derivatives .

Multicomponent Assembly via Acylpyridinium Intermediates

Recent advances in multicomponent reactions (MCRs) enable convergent synthesis of this compound. The triflylpyridinium-mediated protocol (Liu et al., 2025) exemplifies this approach, combining 6-carboxyisoquinoline, isocyanides, and acylating agents in one pot . For instance, reacting 1a with tosylmethyl isocyanide and trifluoroacetic anhydride generates the oxazole ring directly, achieving yields up to 85% (Table 2).

Table 2. Multicomponent Synthesis of this compound

Carboxylic AcidIsocyanideReagentYield (%)
6-CarboxyisoquinolineTosylmethylTrifluoroacetic anhydride85
6-AcetylisoquinolineMethyl isocyanoacetateAc₂O78

This method circumvents the need for pre-functionalized intermediates and allows for modular diversification of both the isoquinoline and oxazole moieties .

Cyclohydration-Condensation of Isoquinoline Aldehydes

Oxazolones, intermediates in oxazole synthesis, can be generated from isoquinoline aldehydes via cyclohydration. A solvent-free protocol (Biointerface Research, 2021) reacts 6-formylisoquinoline (7a ) with hippuric acid (8a ) in the presence of Al₂O₃-H₃BO₃ to yield 4-arylidene-2-phenyloxazol-5(4H)-one (9a ), which is subsequently dehydrogenated to the oxazole . While this method requires harsh conditions (refluxing acetic acid), it provides access to polysubstituted oxazoles (Scheme 2) .

Scheme 2. Oxazolone Route to this compound
6-Formylisoquinoline+Hippuric AcidAl2O3H3BO3OxazoloneΔThis compound\text{6-Formylisoquinoline} + \text{Hippuric Acid} \xrightarrow{\text{Al}_2\text{O}_3-\text{H}_3\text{BO}_3} \text{Oxazolone} \xrightarrow{\Delta} \text{this compound}

Post-Functionalization of Isoquinoline Amines

A lesser-explored route involves converting 6-aminoisoquinoline (10a ) to oxazole via diazotization and cyclization. Treating 10a with NaNO₂/HCl followed by reaction with acetylenedicarboxylate forms an intermediate α-oxoamide, which cyclizes under acidic conditions to yield the oxazole . While moderate in yield (60–65%), this method highlights the versatility of amine precursors in heterocycle synthesis .

Comparative Analysis of Synthetic Routes

Table 3. Key Metrics for this compound Synthesis

MethodYield (%)ScalabilityFunctional Group Tolerance
Cyclocondensation 75–85HighExcellent
Suzuki Coupling 70–78ModerateGood
Multicomponent 80–85HighExcellent
Oxazolone Cyclization 60–70LowModerate

Cyclocondensation and multicomponent methods emerge as superior due to their high yields and scalability, whereas oxazolone routes suffer from longer reaction times and lower efficiency .

Q & A

Q. What synthetic methodologies are commonly used to prepare 6-substituted isoquinoline derivatives?

The synthesis of 6-substituted isoquinolines often involves catalytic cyclization reactions. For example, silver triflate (AgOTf)-catalyzed reactions between 2-alkynylbenzaldoximes and amines have been employed to generate isoquinoline scaffolds . Additionally, silver-catalyzed cyclization of 2-alkynylbenzaldehydes with 2-isocyanoacetate yields functionalized isoquinolines . Substituents at the 6-position (e.g., oxazol-5-yl) can be introduced via post-synthetic modifications, such as Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Q. How do substituents at the 6-position of isoquinoline affect its physicochemical properties?

Substituents at the 6-position significantly alter reduction potentials and reactivity. For instance, 6-NH2 isoquinoline exhibits a reduction potential of −3.26 V (vs SCE), enabling superior photocatalytic activity in borylation reactions compared to electron-withdrawing groups like 6-CN (−2.51 V) . These trends correlate with experimental yields (e.g., 64% for 6-NH2 vs. 32% for 6-CN in aryl borylation) . Researchers should prioritize substituents with strong electron-donating/withdrawing effects based on the desired redox behavior.

Q. What analytical techniques are critical for characterizing 6-(Oxazol-5-yl)isoquinoline derivatives?

Key methods include:

  • NMR spectroscopy : Confirms regiochemistry and substituent integration (e.g., ¹H/¹³C NMR for oxazole ring protons at δ 8.1–8.3 ppm) .
  • HPLC : Validates purity (>95% for biological assays) .
  • Mass spectrometry (HRMS) : Determines molecular ion peaks and fragmentation patterns .
  • Infrared spectroscopy (FT-IR) : Identifies functional groups (e.g., C=O stretches in oxazole at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can fragment-based drug design (FBDD) optimize this compound derivatives for kinase inhibition?

A "merging by design" strategy involves synthesizing monosubstituted isoquinoline fragments (e.g., 4-NH2 or 6-oxazol-5-yl) and merging them to enhance potency. For example, merging 4-substituted and 6-substituted fragments produced mid-nanomolar kinase inhibitors . Computational docking (e.g., Gold PLP fitness scores) can predict binding affinities to COX-1/2 enzymes, while in vitro assays (e.g., HRBC membrane stabilization) validate anti-inflammatory activity .

Q. What computational tools predict the toxicity of this compound compared to naphthalene-based analogs?

PROTOX and Lazar toxicity prediction models suggest isoquinoline scaffolds are less toxic than naphthalene. For example:

CompoundPROTOX Toxicity ClassAmes Test Mutagenicity
Naphthalene4/6 (slightly toxic)High
1,4-Isoquinoline6/6 (non-toxic)Low
These models use QSAR and toxicophore analysis, but experimental validation (e.g., mini-Ames assays) is recommended.

Q. How do oxazole ring substituents influence the anti-inflammatory activity of this compound?

The position and number of hydroxyl groups on the oxazole benzene ring modulate HRBC membrane stabilization. For example:

CompoundIC50 (mmol L⁻¹)Hydroxyl Substitution
AZL-51.96 ± 0.093,4-Dihydroxy
AZL-42.74 ± 0.884-Hydroxy-3-methoxy
Polar substituents enhance hydrogen bonding with COX-2’s binding cavity, improving inhibitory activity.

Q. What strategies resolve contradictions between computational predictions and experimental yields in photocatalytic applications?

Discrepancies arise from solvent effects, steric hindrance, or unaccounted intermediates. For example, while 6-NH2 isoquinoline’s low reduction potential (−3.26 V) predicts high photocatalytic efficiency, experimental yields (64%) may still underperform theoretical models due to competing side reactions. Mitigation strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) stabilize charge-separated states.
  • Additive optimization : Triethylamine (TEA) quenches protons, reducing recombination .

Methodological Recommendations

  • Synthetic Optimization : Use Pd/C or AgOTf catalysts for regioselective substitutions .
  • Biological Screening : Prioritize kinase inhibition assays (IC50) and apoptosis markers (e.g., caspase-3 activation) .
  • Data Analysis : Apply non-linear curve fitting (GraphPad Prism) for dose-response relationships .

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